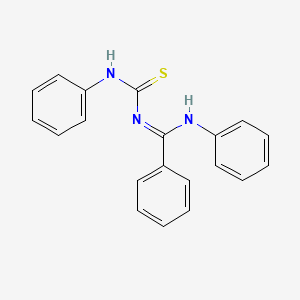
N'-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phenyl group attached to both the nitrogen and sulfur atoms of the thiourea moiety, as well as a benzenecarboximidamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl groups attached to the nitrogen and sulfur atoms can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt various cellular processes, leading to the observed biological effects. For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- N-(phenylcarbamothioyl)-4-bromobenzamide
- N-(phenylcarbamothioyl)-4-fluorobenzamide
- 4-Methyl-N-phenyl-N’-(phenylcarbamothioyl)benzenecarboximidamide
Uniqueness
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, such as the presence of both phenyl and benzenecarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiourea derivatives. Its ability to inhibit EGFR and its potential anticancer properties further highlight its uniqueness and importance in scientific research.
属性
CAS 编号 |
20800-34-4 |
|---|---|
分子式 |
C20H17N3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(1Z)-1-[anilino(phenyl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C20H17N3S/c24-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H2,21,22,23,24) |
InChI 键 |
SRAXJVRQKOKBMO-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
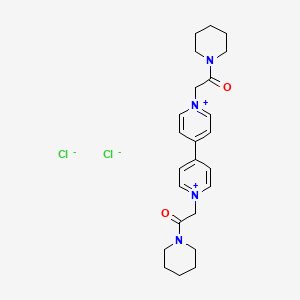
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
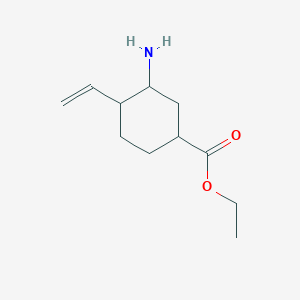
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
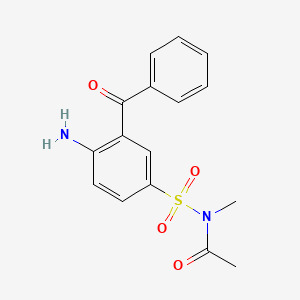
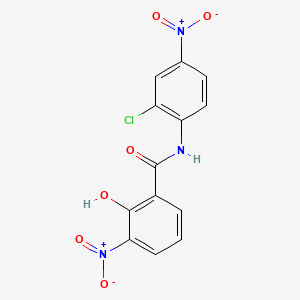

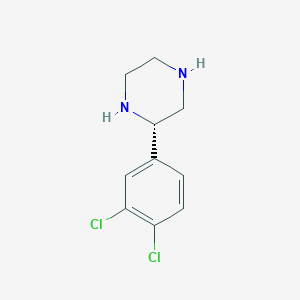
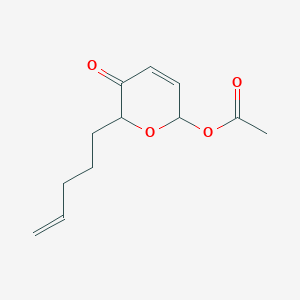
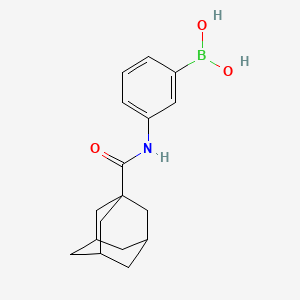
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
